molecular formula C19H20N2O5 B6245854 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine, oxalic acid CAS No. 2408970-33-0

2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine, oxalic acid

Cat. No.: B6245854
CAS No.: 2408970-33-0
M. Wt: 356.4
InChI Key:
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Description

2-[6-(Benzyloxy)-1H-indol-3-yl]ethan-1-amine, oxalic acid, is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound consists of an indole backbone substituted with a benzyloxy group at the 6-position and an ethanamine group at the 3-position, paired with oxalic acid. The indole structure is commonly found in a variety of bioactive molecules, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine often involves multi-step organic synthesis starting from commercially available indole derivatives. A typical synthetic route may include the following steps:

  • Benzylation: Introduction of the benzyloxy group into the indole ring at the 6-position using benzyl bromide in the presence of a base like sodium hydride.

  • Formation of Ethanamine: Substitution at the 3-position with ethanamine, often involving protecting groups to ensure selectivity.

  • Oxalate Formation: Pairing the amine compound with oxalic acid through salt formation to yield the final product.

Industrial Production Methods: Industrial production may involve optimizing these synthetic steps to improve yield and purity, often through the use of catalytic methods or automated continuous flow systems. Advanced purification techniques, such as crystallization and chromatography, are crucial in obtaining high-quality material for research and application.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the benzyloxy group or the indole nitrogen.

  • Reduction: Reduction can occur at the nitrogen atoms, potentially forming amines or hydrazines.

  • Substitution: Various electrophilic substitution reactions can occur on the indole ring, influenced by the presence of electron-donating and electron-withdrawing groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Such as potassium permanganate or chromium trioxide.

  • Reduction Reagents: Commonly used are lithium aluminium hydride or hydrogen gas with a palladium catalyst.

  • Substitution Reagents: Include halogens or alkyl halides, often in the presence of a catalyst or under acidic conditions.

Major Products: Major products depend on the specific reaction but can include oxidized derivatives, reduced amine products, or substituted indoles with diverse functional groups.

Scientific Research Applications

Chemistry: Used as a building block for creating complex organic molecules, this compound is valuable in developing new materials and studying reaction mechanisms.

Biology: Investigated for its interactions with biological macromolecules, potentially impacting enzyme function or serving as a ligand for receptor studies.

Medicine: Explored for pharmacological activities, such as potential anti-cancer, anti-inflammatory, or neuroactive effects, due to the indole structure’s known bioactivity.

Industry: Employed in the synthesis of fine chemicals, pharmaceuticals, and as intermediates in various chemical manufacturing processes.

Mechanism of Action

The compound interacts at the molecular level, often targeting specific proteins or receptors. The indole structure allows for versatile binding interactions, potentially inhibiting enzymes or modulating receptor activities. Mechanistic studies often involve analyzing the binding affinities, conformational changes, and subsequent biological effects mediated by this compound.

Comparison with Similar Compounds

  • 5-Hydroxytryptamine (Serotonin): Shares the indole backbone but differs in functional groups, highlighting the uniqueness of 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine in its synthetic applications.

  • Melatonin: Also an indole derivative but distinct in its biological activity and structural substitutions.

  • Tryptophan: An essential amino acid with an indole ring, differing in its role and bioavailability.

Uniqueness: 2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine stands out due to its benzyloxy substitution, which imparts unique chemical reactivity and potential biological activity not found in these similar compounds.

This compound's diverse applications and unique properties make it a significant subject for continued research and development in multiple scientific disciplines.

Properties

CAS No.

2408970-33-0

Molecular Formula

C19H20N2O5

Molecular Weight

356.4

Purity

95

Origin of Product

United States

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